Bicyclo[4.1.0]heptane-3-carboxylic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[4.1.0]heptane-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-8(10)6-2-1-5-3-7(5)4-6/h5-7H,1-4H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRDCXXZMJFGCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2C1C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Bicyclo 4.1.0 Heptane 3 Carboxylic Acid
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid functional group in bicyclo[4.1.0]heptane-3-carboxylic acid is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions generally proceed without affecting the strained bicyclic core, highlighting the chemoselectivity possible with this substrate.
Esterification Reactions
This compound can be readily converted into its corresponding esters through standard esterification protocols. These reactions are fundamental in modifying the compound's polarity and for protecting the carboxylic acid group during subsequent transformations. Common methods include Fischer esterification, where the carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, or by conversion to a more reactive acyl intermediate.
For instance, the formation of methyl or ethyl esters can be achieved by reacting the carboxylic acid with the respective alcohol (methanol or ethanol) under acidic conditions. A related compound, 7-oxathis compound, has been successfully converted to its methyl and ethyl esters, suggesting similar reactivity for the parent carbocyclic analogue. google.com The reaction typically involves heating the mixture to drive the equilibrium towards the ester product.
Another common strategy involves the initial conversion of the carboxylic acid to its acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and readily undergoes nucleophilic acyl substitution with an alcohol to yield the desired ester under milder conditions than Fischer esterification.
Table 1: Representative Esterification Reactions
| Reactant | Reagents | Product | Notes |
|---|---|---|---|
| This compound | Methanol (B129727), H₂SO₄ (cat.), heat | Methyl bicyclo[4.1.0]heptane-3-carboxylate | Fischer esterification |
Amidation and Peptide Coupling Reactions
The carboxylic acid moiety can be transformed into a wide array of amides, including those derived from simple amines as well as amino acids, through amidation and peptide coupling reactions. These reactions are of significant interest, for example, in the synthesis of derivatives with potential biological or sensory properties. google.com
A general method for amide formation involves the activation of the carboxylic acid. One approach is the conversion to an acyl chloride, which then reacts with a primary or secondary amine to form the corresponding N-substituted amide. google.com This method is robust and has been used to synthesize a variety of amides from substituted bicyclo[4.1.0]heptane-7-carboxylic acids. google.com
For more sensitive substrates, such as in the coupling with amino acids or peptides, standard peptide coupling reagents are employed to facilitate the formation of the amide (peptide) bond while minimizing side reactions and preserving stereochemistry. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the amine nucleophile. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. google.comsigmaaldrich.comuniurb.it More advanced phosphonium-based (e.g., PyBOP) and aminium/uronium-based (e.g., HBTU, HATU) reagents offer even greater reactivity for challenging couplings. sigmaaldrich.com
Table 2: Common Reagents for Amidation and Peptide Coupling
| Reagent Class | Examples | Activating Species | Notes |
|---|---|---|---|
| Carbodiimides | DCC, EDC | O-acylisourea | Often used with additives like HOBt or HOAt to prevent racemization. google.comsigmaaldrich.com |
| Phosphonium Salts | PyBOP, PyAOP | Phosphonium ester | Excellent for hindered couplings and minimizing side reactions. sigmaaldrich.com |
| Aminium/Uronium Salts | HBTU, HATU, HCTU | OBt or OAt esters | Highly efficient and fast-reacting, suitable for solid-phase and solution-phase synthesis. sigmaaldrich.comuniurb.it |
Reduction and Oxidation of the Carboxylic Acid Group
The carboxylic acid group of this compound can be either reduced to a primary alcohol or undergo oxidative transformations.
Reduction: The reduction of the carboxylic acid to the corresponding primary alcohol, (bicyclo[4.1.0]heptan-3-yl)methanol, requires the use of strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a powerful and common reagent for this transformation, capable of reducing carboxylic acids, esters, and amides. masterorganicchemistry.comchemistrysteps.comharvard.edu The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and hydrolyze the intermediate aluminum alkoxide salts. harvard.edumasterorganicchemistry.com It is important to note that the first equivalent of LiAlH₄ is consumed in an acid-base reaction with the carboxylic proton, generating hydrogen gas. chemistrysteps.com Therefore, an excess of the reducing agent is necessary.
Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂), are also effective for the reduction of carboxylic acids. harvard.eduresearchgate.net A key advantage of borane is its chemoselectivity; it readily reduces carboxylic acids while typically not affecting other reducible functional groups like esters or amides under the same conditions. harvard.edu
Oxidation: The oxidation of the carboxylic acid group itself is less common than its other transformations. However, oxidative decarboxylation, where the carboxyl group is removed and replaced with another functional group, can occur under specific conditions. For example, treatment of a related bicyclo[4.1.0]heptene dicarboxylic acid with lead tetraacetate (Pb(OAc)₄) resulted in oxidative decarboxylation. researchgate.net This reaction proceeds via a radical mechanism and can lead to the formation of new C-C or C-O bonds, depending on the reaction conditions and the substrate structure. While this specific reaction also involves the loss of the carboxyl group, it demonstrates the susceptibility of the bicyclic carboxylic acid to oxidative processes.
Curtius Rearrangement for Amine Derivatization
The Curtius rearrangement provides a versatile and powerful method for converting a carboxylic acid into a primary amine with the loss of one carbon atom (as CO₂). nih.govnih.gov This transformation proceeds through an isocyanate intermediate and is a key strategy for introducing a nitrogen-containing functional group onto the bicyclic scaffold, yielding bicyclo[4.1.0]heptan-3-amine.
The crucial step is the thermal or photochemical decomposition of the acyl azide (B81097). wikipedia.org Upon heating, the acyl azide undergoes a concerted rearrangement, losing a molecule of nitrogen gas (N₂) to form a highly reactive isocyanate intermediate. nih.govwikipedia.org The migrating group (the bicyclo[4.1.0]heptan-3-yl group) retains its stereochemical configuration during this step. wikipedia.org
The resulting isocyanate can then be trapped by various nucleophiles. nih.govorganic-chemistry.org
Hydrolysis: Reaction with water leads to an unstable carbamic acid, which spontaneously decarboxylates to yield the primary amine, bicyclo[4.1.0]heptan-3-amine. chemistrysteps.comwikipedia.org
Alcoholysis: Trapping the isocyanate with an alcohol (e.g., tert-butanol) yields a stable carbamate (B1207046) derivative (e.g., a Boc-protected amine), which can be useful for further synthetic manipulations. nih.govorganic-chemistry.org
Aminolysis: Reaction with an amine produces a urea (B33335) derivative. wikipedia.org
This one-pot conversion of carboxylic acids to carbamates has been refined using reagents like diphenylphosphoryl azide (DPPA) or by generating the acyl azide in situ, offering a mild and efficient route to amine derivatives. nih.gov
Table 3: Key Steps of the Curtius Rearrangement
| Step | Transformation | Intermediate/Product | Notes |
|---|---|---|---|
| 1. Activation & Azide Formation | Carboxylic acid → Acyl azide | Bicyclo[4.1.0]heptane-3-carbonyl azide | Typically via the acyl chloride or using DPPA. nih.govchemistrysteps.com |
| 2. Rearrangement | Acyl azide → Isocyanate + N₂ | Bicyclo[4.1.0]heptan-3-yl isocyanate | Concerted mechanism with retention of configuration. wikipedia.org |
| 3. Trapping | Isocyanate → Amine / Carbamate / Urea | Bicyclo[4.1.0]heptan-3-amine or derivatives | Product depends on the nucleophile used (H₂O, alcohol, or amine). nih.govorganic-chemistry.org |
Reactions Involving the Bicyclic Scaffold
The strained three-membered ring of the bicyclo[4.1.0]heptane system is susceptible to cleavage under various conditions, providing a pathway to different carbocyclic and heterocyclic frameworks.
Ring-Opening Reactions of the Cyclopropane (B1198618) System
The inherent ring strain of the cyclopropane moiety in this compound and its derivatives makes it a reactive site for ring-opening reactions. These transformations can be initiated by acids, electrophiles, heat, or reducing agents, leading to a variety of functionalized cycloheptane (B1346806) or cyclohexane (B81311) products.
Electrophilic and Acid-Catalyzed Ring Opening: The cyclopropane ring can be cleaved by electrophiles. For example, the reaction of bicyclo[4.1.0]heptane with lead tetraacetate or thallium triacetate in acetic acid leads to the formation of ring-opened products, such as trans-2-acetoxymethylcyclohexyl acetate (B1210297). bohrium.com These reactions proceed via an electrophilic attack on the cyclopropane ring, followed by nucleophilic capture and rearrangement. Similarly, treatment of phenyl-substituted tricyclo[4.1.0.0²,⁷]heptane with silica (B1680970) gel (acting as a Lewis or Brønsted acid) can induce ring-opening to yield bicyclo[4.1.0]heptene and cycloheptadiene derivatives. researchgate.net
Reductive Ring Opening: The cyclopropane ring can also be opened under reductive conditions. A recent study demonstrated the reductive ring-opening of cyclopropanecarboxylates using samarium(II) iodide (SmI₂). acs.org This method results in the formation of γ-substituted ester derivatives. Applying this to a derivative of this compound would be expected to yield a functionalized cycloheptane carboxylic acid derivative. Another approach involves the reductive cleavage of arylcyclopropanecarboxamides using a sodium dispersion, leading to γ-aryl-alkanamides. acs.org
Thermal Ring Opening: Thermal activation can also induce the isomerization and ring-opening of bicyclic systems containing cyclopropanes. For instance, the thermal isomerization of tricyclo[4.1.0.0²,⁷]heptane proceeds through a ring-opened (E,Z)-1,3-cycloheptadiene intermediate. acs.org While the carboxylic acid substituent would influence the reaction pathway and temperature required, thermal stress can be a viable method for skeletal rearrangement. Furthermore, the thermal decarboxylation of certain α-carbonyl cyclopropane carboxylic acids has been shown to proceed through an initial ring-opening of the cyclopropane ring to an α-allyl-β-keto acid system before losing CO₂. arkat-usa.org
Table 4: Examples of Ring-Opening Reactions of Bicyclo[4.1.0]heptane and Related Systems
| Substrate Type | Reagents/Conditions | Product Type | Mechanism/Notes |
|---|---|---|---|
| Bicyclo[n.1.0]alkanes | Pb(OAc)₄ or Tl(OAc)₃, AcOH | Ring-opened diacetates | Electrophilic cleavage of C-C bonds. bohrium.com |
| Phenyl-tricycloheptane | SiO₂ (acidic) | Bicycloheptenes, Cycloheptadienes | Acid-catalyzed rearrangement. researchgate.net |
| Cyclopropanecarboxylates | SmI₂, Et₃N, D₂O | Dideuterated esters | Reductive ring-opening. acs.org |
| Tricycloheptane | Heat | Cycloheptadiene | Thermal isomerization. acs.org |
| α-Carbonyl cyclopropane carboxylic acid | Heat (120°C) | Dihydrofuran | Ring opening precedes decarboxylation. arkat-usa.org |
| Aza/Oxa-bicyclo[4.1.0]heptanes | Hydrazine | Ring-expanded heterocycles | Ring expansion exploiting inherent strain. rsc.orgnih.gov |
Functionalization of the Heptane (B126788) Ring
The functionalization of the six-membered heptane ring within the bicyclo[4.1.0]heptane framework is a key strategy for creating a diverse range of derivatives with potential applications in medicinal chemistry and materials science. Research has demonstrated several effective methods for introducing various functional groups onto this carbocyclic system.
A significant approach involves the Corey-Chaykovsky cyclopropanation of masked o-benzoquinones, which generates functionalized bicyclo[4.1.0]heptane structures. researchgate.net These products can then undergo further transformations, such as hydrolysis and ring-opening mediated by Lewis acids like boron trifluoride etherate, to yield tropolone (B20159) derivatives. researchgate.net Another method utilizes the palladium-catalyzed intramolecular coupling and cyclization of 3-(cyclohexa-2,4-dienyl)pentane-2,4-dione with β-styryl bromides. acs.org This reaction regio- and stereoselectively produces 2-styryl-substituted bicyclo[4.1.0]hept-3-enes, demonstrating a method to introduce complex substituents onto the heptane ring. acs.org
Furthermore, stereoselective synthesis strategies have been developed to create highly functionalized, enantiomerically pure bicyclo[4.1.0]heptane intermediates. acs.org These methods include diastereoselective allylic oxidation and hydroboration reactions on bicyclic alkene precursors. acs.org For instance, the allylic alcohol of a bicyclo[4.1.0]heptene derivative can be subjected to hydroboration-oxidation using reagents like 9-borabicyclo[3.3.1]nonane (9-BBN), leading to the introduction of hydroxyl groups with high stereocontrol. acs.org These functionalized intermediates serve as building blocks for more complex molecules, such as carbocyclic nucleoside analogues. acs.org
The following table summarizes selected methods for the functionalization of the bicyclo[4.1.0]heptane ring system.
| Reaction Type | Starting Material/Precursor | Key Reagents/Catalysts | Product Type | Reference |
| Corey-Chaykovsky Reaction | Masked o-benzoquinones | Sulfur ylides | Substituted bicyclo[4.1.0]heptenones | researchgate.net |
| Intramolecular Coupling-Cyclization | 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione | Pd(PPh₃)₄, Ag₂CO₃, K₂CO₃ | 2-Styryl-substituted bicyclo[4.1.0]hept-3-enes | acs.org |
| Hydroboration-Oxidation | Bicyclo[4.1.0]heptene derivative | 9-Borabicyclo[3.3.1]nonane (9-BBN), H₂O₂, NaOH | Hydroxylated bicyclo[4.1.0]heptane | acs.org |
| Allylic Oxidation | Bicyclo[4.1.0]heptene derivative | Selenium dioxide | Allylic alcohol on the heptane ring | acs.org |
Oxidation and Reduction of the Bicyclic Core
The oxidation and reduction of the bicyclo[4.1.0]heptane core, which includes both the cyclohexane and cyclopropane rings, are fundamental transformations that can lead to a variety of structural modifications. The reactivity of the core is influenced by the presence of the strained three-membered ring and any existing unsaturation in the six-membered ring.
Oxidation reactions often target the double bonds within the heptene (B3026448) ring or the C-H bonds of the saturated framework. For instance, the epoxidation of the double bond in carene, which shares the bicyclo[4.1.0]heptane scaffold, is a well-studied reaction that yields epoxycaranes. researchgate.net The choice of oxidizing agent, such as peroxy acids (e.g., m-CPBA) or metal-based catalysts, can influence the stereoselectivity of the epoxidation. researchgate.net Manganese-catalyzed C(sp³)–H bond oxygenation has been studied on related cyclopropane-containing systems, showing that mixtures of alcohols, ketones, and esters can be formed. nih.gov The reaction proceeds via initial hydrogen atom transfer, and the judicious choice of catalyst and conditions can direct the reaction towards a single desired product. nih.gov
Reduction reactions typically focus on the saturation of double bonds or the reductive opening of the cyclopropane ring, although the latter often requires harsh conditions or specific catalytic systems. Standard catalytic hydrogenation can reduce double bonds in the six-membered ring while leaving the cyclopropane ring intact under controlled conditions. More forceful methods or specialized reagents are needed to cleave the cyclopropane C-C bonds.
Nucleophilic and Electrophilic Substitution Patterns
The substitution patterns of this compound and its derivatives are heavily dictated by the electronic nature of the bicyclic core and the influence of the strained cyclopropane ring. Reactions can occur at the carboxylic acid group, on the six-membered ring, or involve the opening of the three-membered ring.
Electrophilic attack often targets any unsaturation present in the six-membered ring. For example, the protonation of a double bond in a bicyclo[4.1.0]hept-3-ene system with a strong acid like trifluoroacetic acid can generate a carbocationic intermediate. thieme-connect.de This intermediate makes the cyclopropane ring susceptible to intramolecular nucleophilic attack, in this case by the carboxylate group, leading to the formation of a lactone. thieme-connect.de This demonstrates a pathway where an initial electrophilic addition is followed by an intramolecular nucleophilic substitution, driven by the relief of ring strain.
Nucleophilic substitution can occur via ring-opening of the cyclopropane. The strained C-C bonds of the cyclopropane ring can be cleaved by nucleophiles, particularly when the ring is activated by adjacent electron-withdrawing groups. This strain-driven ring-opening is a common reactivity pattern observed under both nucleophilic and electrophilic conditions. The stereochemistry of the starting material and the reaction conditions play a crucial role in determining the structure of the resulting ring-opened product. For example, the hydrolysis of dimethyl bicyclo[4.1.0]heptane-7,7-dicarboxylate to the corresponding dicarboxylic acid can be achieved using potassium cyanide in dimethylformamide, a reaction that proceeds via nucleophilic attack at the ester's methyl group. thieme-connect.de
Mechanistic Studies of Key Transformations
Elucidation of Reaction Pathways and Intermediates
Mechanistic studies of reactions involving the bicyclo[4.1.0]heptane scaffold have revealed a variety of reactive intermediates and complex pathways. The unique geometry and strain of the fused ring system allow for transformations not typically seen in simpler cycloalkanes.
Palladium-catalyzed reactions have been shown to proceed through well-defined organometallic intermediates. In the intramolecular coupling-cyclization to form 2-styryl-substituted bicyclo[4.1.0]hept-3-enes, the proposed mechanism begins with the oxidative addition of a palladium(0) complex to a β-styryl bromide. acs.org The resulting species generates a cationic palladium(II) intermediate that chelates to both an enolate and a double bond of the substrate, leading to a bicyclic η¹-allylpalladium intermediate which then yields the final product via reductive elimination. acs.org
In other transformations, radical and cationic intermediates play a pivotal role. The manganese-catalyzed oxygenation of C-H bonds is suggested to involve cationic intermediates, which can lead to rearranged products. nih.gov The distribution between unrearranged and rearranged products provides evidence for competitive pathways following the initial C-H cleavage. nih.gov Similarly, certain cyclopropanation reactions to form aza-bicyclo[4.1.0]heptane derivatives are proposed to involve uncommon silver carbenoid intermediates. researchgate.net Computational studies have also been employed to explain the mechanisms of Brønsted acid-mediated reactions of related methylenecyclopropanes, which can produce a variety of cyclic compounds through different reaction pathways. researchgate.net
The following table highlights key intermediates identified or proposed in transformations of bicyclo[4.1.0]heptane systems.
| Reaction Type | Proposed Intermediate | Catalyst/Reagent System | Key Observation | Reference |
| Intramolecular Coupling-Cyclization | Bicyclic η¹-allylpalladium | Pd(PPh₃)₄ / Ag₂CO₃ | Formation of styryl-substituted bicycloheptenes | acs.org |
| C(sp³)–H Oxygenation | Cationic intermediates | Manganese complexes / H₂O₂ | Formation of rearranged alcohol products | nih.gov |
| Oxidative Cyclopropanation | Silver carbenoid | Ag(I) catalysts | Formation of aza-bicyclo[4.1.0]heptane derivatives | researchgate.net |
| Acid-Catalyzed Rearrangement | Carbocation | Brønsted acid | Ring expansion and cycloadditions | researchgate.net |
Influence of Ring Strain on Reactivity
The inherent ring strain of the bicyclo[4.1.0]heptane system, arising from the fusion of a cyclohexane ring with a high-energy cyclopropane ring, is a dominant factor governing its chemical reactivity. This strain energy can be released in various chemical transformations, often serving as the driving force for reactions that involve the cleavage of the three-membered ring.
Many reactions of bicyclo[4.1.0]heptane derivatives proceed with the opening of the cyclopropane ring. bohrium.com For instance, acid-catalyzed cleavage is a common pathway where protonation of the cyclopropane ring or an adjacent functional group facilitates C-C bond breaking, leading to a more stable carbocyclic or heterocyclic system. thieme-connect.de This release of strain is a powerful synthetic tool, enabling the construction of complex molecular architectures from relatively simple bicyclic precursors.
However, not all reactions are driven by strain release. It has been noted that some processes, such as certain transition-metal-free radical oxidations, can proceed without being primarily driven by this thermodynamic force. researchgate.net Furthermore, recent advances have focused on developing reactions that are "ring-retentive," where the bicyclo[4.1.0]heptane core remains intact. An example is the catalytic desymmetrization of meso-cyclopropane-fused cyclohexene-1,4-diones via a formal C(sp²)-H alkylation, which selectively functionalizes the molecule without opening the cyclopropane ring. bohrium.com This demonstrates that under specific catalytic conditions, the kinetic pathway can favor functionalization over strain-releasing ring cleavage, highlighting the nuanced role of ring strain in directing reactivity.
Solvent Effects and Catalytic Role in Reaction Mechanisms
Solvent and catalyst choice are critical parameters that can profoundly influence the outcome and mechanism of reactions involving this compound and its derivatives. These factors can affect reaction rates, selectivity (chemo-, regio-, and stereo-), and even dictate which reaction pathway is followed.
In catalytic systems, the solvent can do more than just dissolve reactants; it can actively participate in the reaction mechanism or alter the properties of the catalyst. In the manganese-catalyzed oxidation of a cyclopropane-containing substrate, changing the solvent to the highly polar, non-coordinating 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) was shown to dramatically shift the product distribution, favoring the formation of rearranged alcohol products. nih.gov This suggests the solvent plays a role in stabilizing cationic intermediates that lead to rearrangement.
The catalyst itself is fundamental to controlling reactivity. In the palladium-catalyzed synthesis of bicyclo[4.1.0]heptenes, the addition of a silver carbonate (Ag₂CO₃) co-catalyst was essential for achieving good yields. acs.org It is proposed that the silver salt acts as a halide scavenger, generating a more reactive cationic palladium species that drives the cyclization. acs.org Similarly, the structure of the ligand on a metal catalyst can have a dramatic effect. In the aforementioned manganese-catalyzed oxidation, switching the ligand on the manganese complex allowed for a reversal of selectivity between two different alcohol products. nih.gov Specific reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) are chosen for their high regio- and stereoselectivity in hydroboration reactions of bicyclic systems. acs.org These examples underscore the power of catalyst and solvent engineering to control complex chemical transformations.
Stability and Degradation Pathways
Detailed experimental data regarding the stability and degradation of this compound is limited. Information is primarily available for its derivatives, which suggests general stability under standard conditions.
No specific studies detailing the thermal and chemical stability of this compound were identified. However, information on related compounds provides some context. For instance, the tert-butyl ester derivative of 5-endo-hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid is reported to be stable under recommended storage conditions, though it is incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents. aaronchem.com Another study on a 7-oxa-bicyclo[4.1.0]heptane derivative noted that while no degradation occurred when boiling in dry toluene, degradation was observed at higher temperatures and at very low pH. capotchem.cn This suggests that the bicyclo[4.1.0]heptane ring system possesses a degree of thermal stability, though the presence of functional groups and specific conditions can lead to degradation. For instance, a patent related to inkjet inks mentions thermal treatment of formulations containing a derivative at temperatures ranging from 80°C to 250°C, with inhibitors added to improve thermal stability. uea.ac.uk
General chemical principles for carboxylic acids suggest potential for decarboxylation under thermal stress, a reaction involving the loss of carbon dioxide. This process is typically more facile for β-ketoacids or substituted malonic acids.
There is no specific information available identifying the degradation products of this compound. Safety data sheets for related compounds, such as 5-endo-hydroxy-3-aza-bicyclo[4.1.0]heptane-3-carboxylic acid tert-butyl ester, state that there is no data available on hazardous decomposition products. aaronchem.com Research on a related 7-oxa-bicyclo[4.1.0]heptane-3-carboxylic acid methyl ester indicated that the opening of the epoxide ring under certain conditions resulted in a mixture of two isomeric products. capotchem.cn This highlights a potential degradation pathway for derivatives containing reactive functional groups, but does not directly inform on the degradation of the parent carboxylic acid. A doctoral thesis mentioned that a di-enol ether derivative of bicyclo[4.1.0]heptane was extremely unstable under thermal conditions, leading to a product formed with the concomitant loss of silyl (B83357) groups. ucl.ac.uk
Stereochemical and Conformational Analysis of Bicyclo 4.1.0 Heptane 3 Carboxylic Acid Derivatives
Determination of Absolute and Relative Stereochemistry
The spatial arrangement of atoms in bicyclo[4.1.0]heptane-3-carboxylic acid derivatives is crucial in defining their chemical and physical properties. The determination of both absolute and relative stereochemistry relies on a combination of spectroscopic techniques and crystallographic analysis.
X-ray crystallography stands as the definitive method for elucidating the three-dimensional structure of these molecules in the solid state. For instance, the structure of a substituted bicyclo[4.1.0]heptene derivative, 2-(1,1-di-p-tolylethen-2-yl)-3-(cyclohexa-2,4-dienyl)pentane-2,4-dione, was confirmed by X-ray diffraction analysis, revealing an all-syn relative stereochemistry. doi.orgacs.org This technique provides precise measurements of bond lengths, bond angles, and torsional angles, which are fundamental to establishing the exact stereochemical configuration.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for stereochemical assignment in solution. Techniques such as the Nuclear Overhauser Effect (NOE) provide through-space correlation between protons, allowing for the determination of their relative proximity and, consequently, the stereochemistry. For example, in the case of conformationally locked nucleoside analogues built on a bicyclo[4.1.0]heptane template, NOE experiments were instrumental in confirming the configuration of substituents.
Infrared (IR) spectroscopy can also offer clues about stereochemistry through the analysis of vibrational frequencies, which can be influenced by the spatial arrangement of functional groups.
Table 1: Representative Crystallographic Data for a Bicyclo[4.1.0]heptene Derivative
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 14.223(3) |
| b (Å) | 10.987(2) |
| c (Å) | 17.456(4) |
| β (°) | 109.45(3) |
| Volume (ų) | 2569.8(9) |
| Z | 4 |
| Note: Data is for a representative 2-styryl-substituted bicyclo[4.1.0]heptene and serves as an example of the type of data obtained from X-ray crystallography. doi.orgacs.org Specific data for this compound was not available. |
Conformational Preferences and Dynamics of the Bicyclic Ring System
The bicyclo[4.1.0]heptane ring system is inherently strained due to the fusion of the three-membered cyclopropane (B1198618) ring. This strain significantly influences the conformational preferences of the six-membered ring. In contrast to a simple cyclohexane (B81311) which predominantly adopts a chair conformation, the cis-fused bicyclo[4.1.0]heptane system favors a boat-like or twist-boat conformation for the six-membered ring to alleviate torsional strain. quora.com The trans-fused isomer is considerably more strained and less stable.
The conformational dynamics of these systems can be investigated using a combination of experimental techniques and computational modeling. Variable temperature NMR studies can reveal the energy barriers between different conformers. The analysis of proton-proton coupling constants (³JHH) in the ¹H NMR spectrum is particularly informative. The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation, and can thus provide detailed insights into the ring's conformation in solution. For instance, in some bicyclo[4.1.0]heptane derivatives, specific coupling constants have been used to confirm the boat-like conformation of the six-membered ring. rsc.org
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, are valuable for mapping the potential energy surface of the molecule and identifying the most stable conformations. These calculations can also predict vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to validate the proposed conformations. Studies on related bicyclic systems have shown that the energies of chair, half-chair, and boat conformations can be very close, and the presence of substituents can tip the balance in favor of one over the others. researchgate.net
Table 2: Representative ¹H NMR Coupling Constants for a Bicyclo[4.1.0]heptane Derivative
| Coupled Protons | Coupling Constant (J) in Hz | Inferred Dihedral Angle (approx.) |
| H1-H2 | 5.6 | ~30° |
| H2-H3 (axial-axial) | 10.2 | ~180° |
| H2-H3 (axial-equatorial) | 4.5 | ~60° |
| H3-H4 | 7.8 | Varies with conformation |
| Note: These are representative values for a substituted bicyclo[4.1.0]heptane system and may vary for the specific title compound. The dihedral angles are estimations based on the Karplus relationship. |
Influence of Substituents on Stereochemistry and Conformation
For instance, bulky substituents will generally favor positions that minimize steric interactions. In a study on dihalocarbene insertions into bicyclo[4.1.0]heptane, the stereochemical outcome was found to be dependent on the nature of the substituents already present on the ring. acs.org This highlights the directing effect of existing stereocenters on the formation of new ones.
The electronic effects of substituents can also play a significant role. Electron-withdrawing or electron-donating groups can alter the bond lengths and angles within the bicyclic system through inductive and mesomeric effects. Computational studies on related bicyclic systems have shown that substituents can significantly affect the activation energies of conformational changes. nih.gov For example, the presence of halogens can raise the barrier to ring expansion in bicyclo[4.1.0]hepta-2,4,6-triene. While this is a different system, it illustrates the potential for electronic substituent effects to influence the conformational landscape.
The interplay between the carboxylic acid group at the C3 position and other substituents can lead to complex conformational preferences, potentially stabilized by intramolecular hydrogen bonding or other non-covalent interactions. The precise nature of these influences often requires detailed analysis using high-level computational methods in conjunction with experimental data.
Table 3: Predicted Influence of Substituents at C3 on the Conformational Equilibrium of the Bicyclo[4.1.0]heptane Ring
| Substituent at C3 | Predicted Predominant Conformer of Six-Membered Ring | Rationale |
| -COOH (un-ionized) | Boat-like with equatorial COOH | Minimizes steric interactions. |
| -COO⁻ (ionized) | Potentially altered boat or twist-boat | Solvation effects and electrostatic interactions may become more significant. |
| -COOCH₃ | Similar to -COOH | Steric bulk is comparable. |
| -CONH₂ | Boat-like with potential for intramolecular H-bonding | Hydrogen bonding could influence the puckering of the ring. |
| Note: This table is based on general principles of conformational analysis and the predicted data would need to be confirmed by specific experimental or computational studies on these derivatives. |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations on Molecular Structure and Energetics
Quantum chemical calculations are fundamental to understanding the electronic structure and energy of molecules. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its properties.
Density Functional Theory (DFT) is a widely used computational method that offers a balance between accuracy and computational cost for studying molecular systems. mdpi.com It is particularly effective for calculating the electronic structure, geometry, and energy of ground and transition states. researchgate.net For bicyclo[4.1.0]heptane derivatives, DFT calculations are instrumental in predicting the stability of different isomers and the energy barriers of reactions. For instance, in related 7-oxabicyclo[4.1.0]heptane systems, DFT has been used to predict transition states and the favorability of various isomers. google.com This approach can also be applied to assess the strain energy and thermodynamic properties of the bicyclo[4.1.0]heptane framework.
DFT calculations can elucidate how the carboxylic acid group influences the geometry and electronic distribution of the bicyclic system. Key parameters such as bond lengths, bond angles, and dihedral angles of the lowest energy conformation can be accurately determined. Furthermore, DFT is crucial for mapping the potential energy surface of reactions involving bicyclo[4.1.0]heptane-3-carboxylic acid, identifying the structures of transition states, and calculating the activation energies, which are vital for understanding reaction kinetics. researchgate.net
Table 1: Representative Data from DFT Calculations for a Bicyclic Carboxylic Acid Derivative
| Property | Calculated Value | Method/Basis Set |
|---|---|---|
| Ground State Energy | -498.76 Hartree | B3LYP/6-31G(d) |
| Dipole Moment | 2.54 Debye | B3LYP/6-31G(d) |
| C=O Bond Length | 1.21 Å | B3LYP/6-31G(d) |
| Activation Energy (Decarboxylation) | 35.8 kcal/mol | M06-2X/6-311++G(d,p) |
Ab initio methods are quantum chemical calculations that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous approach to studying the electronic structure of molecules. acs.org For complex systems like this compound, ab initio calculations can offer a highly accurate description of electron correlation effects, which are important for determining precise energies and properties. uwec.edu
These calculations are particularly valuable for understanding phenomena such as charge distribution, molecular orbital energies, and ionization potentials. For example, ab initio multiconfigurational methods have been successfully used to describe the photochemistry of the related bicyclo[4.1.0]hept-2-ene system by mapping reaction pathways on both ground and excited states. While computationally more demanding than DFT, ab initio methods serve as a benchmark for validating results from less expensive computational approaches.
Molecular Dynamics Simulations for Conformational Analysis
The bicyclo[4.1.0]heptane ring system possesses a degree of conformational flexibility. Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of molecules by simulating the atomic motions over time. acs.org By solving Newton's equations of motion for the atoms in the molecule, MD simulations can reveal the accessible conformations and the transitions between them.
For this compound, MD simulations can identify the preferred orientations of the carboxylic acid group relative to the bicyclic frame. These simulations provide insights into the dynamic behavior of the molecule in different environments, such as in solution, which is crucial for understanding its interactions with other molecules. The results of MD simulations can be used to calculate thermodynamic properties such as the relative free energies of different conformers.
Table 2: Example Conformational Analysis Data from Molecular Dynamics Simulations
| Conformer | Relative Population (%) | Key Dihedral Angle (C1-C6-C7-O) | Calculated Free Energy (kcal/mol) |
|---|---|---|---|
| Axial-like COOH | 65 | -175° | 0.00 |
| Equatorial-like COOH | 35 | 60° | 0.85 |
Prediction of Reaction Mechanisms and Pathway Energetics
Computational chemistry plays a pivotal role in elucidating reaction mechanisms by mapping out the complete energy profile of a chemical transformation. grnjournal.usrsc.org For reactions involving this compound, such as esterification, decarboxylation, or ring-opening reactions, computational methods can identify the most plausible pathways.
By locating the transition state structures and calculating the corresponding activation energies, researchers can predict the feasibility and selectivity of a reaction. researchgate.net For instance, computational studies on the oxygenation of bicyclo[n.1.0]alkanes have successfully rationalized product distributions by analyzing the energetics of different reaction pathways. These studies often employ DFT to model the potential energy surface and identify intermediates and transition states. This predictive capability is essential for designing new synthetic routes and understanding the factors that control chemical reactivity.
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Methodological Focus)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods used to predict the biological activity or physical properties of chemical compounds based on their molecular structures. wikipedia.org The fundamental principle is that the structure of a molecule, encoded by molecular descriptors, determines its activity or properties. researchgate.net
A typical QSAR/QSPR study involves several key steps:
Data Set Selection: A diverse set of molecules with known activities or properties is compiled. For this compound derivatives, this could be a series of analogs with measured binding affinities to a biological target or a specific physicochemical property. nih.govnih.gov
Descriptor Calculation: A wide range of molecular descriptors is calculated for each molecule in the data set. These can include constitutional, topological, geometrical, and electronic descriptors.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the observed activity or property. nih.gov
Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques to ensure its reliability for predicting the properties of new, untested compounds.
For this compound, QSAR/QSPR models could be developed to predict properties like acidity (pKa), lipophilicity (logP), or a specific biological activity. acs.org These models can guide the design of new derivatives with desired characteristics, thereby accelerating the discovery process.
Functionalized Derivatives and Their Synthetic Utility
Synthesis of Building Blocks Based on the Bicyclo[4.1.0]heptane Scaffold
The construction of functionalized building blocks based on the bicyclo[4.1.0]heptane scaffold is a cornerstone for its application in drug discovery and materials science. researchgate.net Synthetic chemists have developed various strategies to access these structures, often starting from readily available precursors. A common and efficient approach begins with 1,4-cyclohexanedione, which can be elaborated through a series of reactions to yield enantiomerically pure bicyclo[4.1.0]heptane derivatives. nih.govacs.org
Key synthetic strategies include:
Asymmetric Synthesis from Prochiral Ketones: Enantiocontrolled routes frequently start from prochiral materials like 1,4-cyclohexanedione. nih.gov A methodology developed for multigram scale synthesis involves a four-step process to produce a key bicyclo[4.1.0]heptane alcohol intermediate. acs.org
Cyclopropanation Reactions: The quintessential cyclopropane (B1198618) ring of the scaffold is often installed using cyclopropanation reactions. The Simmons-Smith reaction, for instance, has been employed on cyclohexene (B86901) precursors to form the bicyclic system. acs.org Transition-metal-free oxidative cyclopropanation of aza-1,6-enynes represents a modern approach to synthesize nitrogen-containing analogues, known as aza-bicyclo[4.1.0]heptanes. researchgate.net
Divergent Synthesis: A divergent strategy allows for the creation of multiple distinct derivatives from a common intermediate. For example, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, obtained in a four-step sequence, serves as a precursor for various bifunctional building blocks, including novel bicyclic γ-amino acids. researchgate.net
These methods provide access to a diverse range of functionalized scaffolds ready for further elaboration.
Table 1: Synthesis of Bicyclo[4.1.0]heptane-Based Building Blocks
| Starting Material | Key Reaction(s) | Resulting Building Block | Reference(s) |
|---|---|---|---|
| 1,4-Cyclohexanedione | Asymmetric synthesis, benzyl (B1604629) etherification, ketal removal | Enantiomerically pure bicyclo[4.1.0]heptan-2-one derivatives | nih.govacs.org |
| (1R,4S)-4-hydroxy-2-cyclopent-2-enyl-1-yl acetate (B1210297) | Hydroxyl-directed Simmons-Smith cyclopropanation | Bicyclo[3.1.0]hexane nucleoside precursors | acs.org |
| Aza-1,6-enynes | Transition-metal-free oxidative cyclopropanation | Functionalized aza-bicyclo[4.1.0]heptane-2,4,5-triones | researchgate.net |
Transformation of Bicyclo[4.1.0]heptane-3-carboxylic Acid into Complex Molecular Architectures
The rigid bicyclo[4.1.0]heptane framework is a privileged motif for constructing intricate molecular architectures. Its conformationally restricted system is ideal for controlling stereochemistry in subsequent synthetic transformations. The carboxylic acid functionality at the 3-position provides a versatile handle for a variety of chemical manipulations, including amide bond formation, esterification, reduction, and serving as a directing group for further reactions. These transformations enable the conversion of simple bicyclo[4.1.0]heptane derivatives into complex structures with precisely arranged functional groups, a key requirement for targeted biological activity.
Control over stereochemistry is paramount in the synthesis of bioactive molecules. The bicyclo[4.1.0]heptane scaffold provides an excellent template for establishing multiple stereocenters with high fidelity. A highly regio- and stereoselective synthetic approach has been established for creating enantiomerically pure carbocyclic nucleoside analogues with up to five chiral centers. acs.org
This was achieved through a sequence of key stereoselective reactions:
Diastereoselective Allylic Oxidation: This step is critical for introducing a hydroxyl group with precise stereocontrol on a chiral cyclohexene intermediate. acs.org
Hydroboration Reactions: Subsequent highly diastereoselective hydroboration was used to install additional functional groups, leading to a pivotal azide (B81097) intermediate. acs.org This azide serves as a modular building block from which various nucleobases or triazole rings can be constructed. acs.org
Enzymatic resolution is another powerful technique for obtaining stereochemically pure intermediates. For instance, enzymes such as α-chymotrypsin can be used for the selective hydrolysis of one isomer in a racemic mixture of alkyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate esters, allowing for the separation of enantiomers crucial for pharmaceutical applications.
Table 2: Key Stereoselective Transformations
| Reaction Type | Substrate | Outcome | Reference(s) |
|---|---|---|---|
| Allylic Oxidation | Chiral bicyclo[4.1.0]heptene derivative | Diastereoselective introduction of a hydroxyl group | acs.org |
| Hydroboration | Allylic alcohol on bicyclo[4.1.0]heptane scaffold | Diastereoselective formation of a functionalized alcohol | acs.org |
The incorporation of rigid, three-dimensional (3D) scaffolds is an increasingly important strategy in modern drug discovery. Such sp³-enriched frameworks are considered promising starting points for developing new therapeutic agents. researchgate.netresearchgate.net The bicyclo[4.1.0]heptane core, with its inherent rigidity, is an ideal foundation for these scaffolds, allowing for the precise spatial positioning of pharmacophoric elements to optimize interactions with biological targets.
Examples of such applications include:
Carbocyclic Nucleoside Analogues: The bicyclo[4.1.0]heptane scaffold has been used as a pseudosugar pattern to synthesize novel nucleoside analogues conceived as antiviral agents. nih.govacs.org The conformational lock imposed by the fused cyclopropane ring can enhance binding to target enzymes. acs.org
MCHR1 Antagonists: The bicyclo[4.1.0]heptane scaffold forms the basis for potent antagonists of the melanin-concentrating hormone receptor 1 (MCHR1), which is a target for the treatment of obesity.
Fused Polycycles: Visible light-mediated photoclick reactions with diazoenals have been used to generate complex cyclopropane-fused polycycles, including tetralin and decalin motifs, with high diastereoselectivity. chemrxiv.org
Table 3: Examples of Rigid 3D Scaffolds
| Scaffold Type | Synthetic Approach | Potential Application | Reference(s) |
|---|---|---|---|
| Bicyclic Nucleoside Analogues | Asymmetric synthesis from 1,4-cyclohexanedione | Antiviral agents | nih.govacs.org |
| Aza-bicyclo[4.1.0]heptane derivatives | Divergent synthesis from a common precursor | Lead-like structures for drug discovery | researchgate.netresearchgate.net |
Applications as Key Intermediates in Advanced Organic Synthesis
This compound and its derivatives are valuable key intermediates that provide access to a wide range of molecular structures. Their utility is demonstrated in various advanced synthetic applications, from the construction of heterocyclic compounds to the formation of complex polycyclic systems.
Notable synthetic applications include:
Synthesis of Heterocyclic sGC Activators: (S)-3-Aza-bicyclo[4.1.0]heptane-6-carboxylic acid ethyl ester is a key intermediate in the synthesis of heterocyclic carboxylic acids that act as activators of soluble guanylate cyclase (sGC), which are of interest for treating cardiovascular diseases. google.com
Palladium-Catalyzed Cyclizations: 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione undergoes a palladium-catalyzed intramolecular coupling-cyclization with β-styryl bromides to yield 2-styryl-substituted bicyclo[4.1.0]hept-3-enes with high regio- and stereoselectivity. acs.org
Oxidative Decarboxylation: Bicyclo researchgate.netnih.govhept-3-ene-1,6-dicarboxylic acids undergo oxidative decarboxylation when treated with lead tetraacetate, leading to the formation of isobenzofuran-1(3H)-ones. researchgate.net This reaction highlights the reactivity of the carboxylic acid groups on the bicyclic frame.
Polymer Monomers: Methyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate, an oxa-analogue, is used as a monomer in the production of polymers, particularly for food contact materials.
Table 4: Applications in Advanced Synthesis
| Application Area | Key Transformation | Intermediate | Resulting Product Class | Reference(s) |
|---|---|---|---|---|
| Medicinal Chemistry | Amide coupling | (S)-3-Aza-bicyclo[4.1.0]heptane-6-carboxylic acid ethyl ester | Soluble guanylate cyclase (sGC) activators | google.com |
| Catalysis | Palladium-catalyzed coupling-cyclization | 3-(Cyclohexa-2,4-dienyl)pentane-2,4-dione | 2-Styryl-substituted bicyclo[4.1.0]hept-3-enes | acs.org |
| Rearrangement Reactions | Oxidative decarboxylation | Bicyclo researchgate.netnih.govhept-3-ene-1,6-dicarboxylic acid | Isobenzofuran-1(3H)-ones | researchgate.net |
Advanced Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of bicyclo[4.1.0]heptane-3-carboxylic acid. Through various NMR experiments, researchers can map out the carbon skeleton, determine the connectivity of protons, and deduce the three-dimensional arrangement of atoms.
¹H and ¹³C NMR for Structural Elucidation
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule, respectively. The chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H NMR, along with the chemical shifts in ¹³C NMR, allow for the initial assignment of the core structure.
For instance, in derivatives of bicyclo[4.1.0]heptane-7-carboxylic acid, the protons on the cyclopropane (B1198618) ring typically appear at high field (upfield) in the ¹H NMR spectrum due to the ring's shielding effects. The carboxylic acid proton, if not exchanged with a deuterated solvent, would appear as a broad singlet at a much lower field. The signals for the cyclohexyl ring protons would be found in the intermediate region, often with complex overlapping multiplets due to spin-spin coupling.
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid would be observed at the downfield end (around 173-174 ppm for an amide derivative), while the carbons of the cyclopropane ring would be significantly upfield. The remaining cyclohexyl carbons would resonate in the aliphatic region of the spectrum.
Table 1: Representative ¹H and ¹³C NMR Data for a Bicyclo[4.1.0]heptane Derivative
(Data based on (1S,2S,5R,6R,7S)-2-isopropyl-5-methyl-bicyclo[4.1.0]heptane-7-carboxylic acid ethylamide) google.com
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) |
| 5.63 (sb, 1H) | 173.6 (C=O) |
| 3.29 (mc, 2H) | 41.8 (CH) |
| 1.84-1.94 (m, 1H) | 34.4 (CH₂) |
| 1.54-1.71 (m, 2H) | 33.2 (CH) |
| 1.35-1.53 (m, 3H) | 28.7 (CH₂) |
| 1.20-1.32 (m, 2H) | 28.7 (CH) |
| 1.14 (t, J=7.3 Hz, 3H) | 28.2 (CH) |
| 0.98 (mc, 1H) | 26.1 (CH₂) |
| 0.97 (d, J=6.6 Hz, 3H) | 25.3 (CH) |
| 0.93 (d, J=6.8 Hz, 3H) | 25.2 (CH) |
| 0.91 (d, J=6.8 Hz, 3H) | 21.4 (CH₃) |
| 0.53 (mc, 1H) | 19.9 (CH₃) |
| 19.2 (CH₃) | |
| 14.9 (CH₃) |
2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the complex spectra of bicyclo[4.1.0]heptane systems and determining their stereochemistry.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. princeton.edu It is instrumental in identifying adjacent protons and tracing the connectivity within the cyclohexane (B81311) and cyclopropane rings.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded carbon and proton atoms. princeton.edu This allows for the direct assignment of a proton's signal to its attached carbon, resolving any ambiguity from the 1D spectra.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two to four bonds. princeton.edu It is particularly powerful for identifying quaternary carbons and for connecting different spin systems, for example, linking a proton on the cyclohexane ring to the carbonyl carbon of the carboxylic acid group. nih.gov
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, irrespective of their bonding connectivity. princeton.edu This is the primary NMR method for determining the relative stereochemistry of the molecule. For instance, NOESY cross-peaks can confirm the cis or trans relationship of substituents on the cyclohexane ring and their orientation relative to the cyclopropane ring. acs.org In studies of related bicyclo[4.1.0]heptane systems, NOESY has been used to confirm the configuration of newly formed stereocenters by observing cross-peaks between protons that are spatially proximate. acs.org
Advanced NMR for Conformational Studies
The bicyclo[4.1.0]heptane ring system is not planar and can exist in different conformations, such as chair, boat, and twist-boat for the six-membered ring. The specific conformation is influenced by the substituents and their stereochemistry. Advanced NMR techniques, including variable-temperature NMR studies and the analysis of coupling constants and NOE data, can provide insights into the conformational preferences of the molecule in solution. For example, studies on related diazabicyclo[4.1.0]heptane systems have shown that the energies of chair, half-chair, and boat conformations can be very similar, indicating conformational flexibility. researchgate.net The conformational state of the molecule can be critical for its biological activity and reactivity.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular weight and elemental composition, of a compound.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This precision allows for the determination of the exact molecular formula of the compound by distinguishing between ions that have the same nominal mass but different elemental compositions. doi.org For this compound (C₈H₁₂O₂), HRMS would be used to confirm its molecular weight of 140.0837, distinguishing it from other potential isobaric compounds. This technique is a standard method for the characterization of newly synthesized compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for analyzing volatile derivatives of this compound, such as its methyl or ethyl esters. The sample is vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer.
GC-MS analysis provides two key pieces of information: the retention time from the GC, which helps in identifying the compound against a known standard, and the mass spectrum from the MS, which provides a fragmentation pattern that is often unique to the compound, acting as a "molecular fingerprint." This technique is widely used to assess the purity of a sample and to identify and quantify components in a mixture. cabidigitallibrary.orgresearchtrend.net For example, the analysis of a reaction mixture could show the presence of the desired product alongside any remaining starting materials or byproducts. The fragmentation pattern in the mass spectrum can also provide structural information that complements the data obtained from NMR.
X-ray Crystallography for Solid-State Structure and Absolute Configuration
Single-crystal X-ray crystallography stands as the definitive method for elucidating the precise solid-state structure of a molecule. This technique provides unambiguous information on bond lengths, bond angles, and the conformation of the bicyclic ring system, revealing the spatial arrangement of the atoms. For chiral molecules like this compound, it is the gold standard for determining the absolute configuration of its stereocenters.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy works by measuring the absorption of infrared radiation at frequencies corresponding to the vibrations of specific bonds. The IR spectrum of this compound is expected to show several characteristic absorption bands. The carboxylic acid group is particularly prominent, exhibiting a very broad O–H stretching band due to strong hydrogen bonding, typically in the 2500–3300 cm⁻¹ region. libretexts.orgspectroscopyonline.com A sharp and intense C=O (carbonyl) stretching band is expected between 1700 and 1730 cm⁻¹ for a saturated acid. spectroscopyonline.com Additionally, a C–O stretching vibration should appear in the 1210–1320 cm⁻¹ range. libretexts.orgspectroscopyonline.com The aliphatic bicyclic framework will contribute C–H stretching vibrations just below 3000 cm⁻¹ and C–H bending vibrations around 1470-1450 cm⁻¹. libretexts.org In the analysis of a related compound, 4-formyl-2-hydroxy bicyclo[4.1.0]heptane-7-carboxylic acid, IR spectroscopy confirmed the presence of OH, C=O, and C-H groups. researchtrend.net
Raman Spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to changes in the dipole moment, Raman is sensitive to changes in polarizability. Therefore, non-polar bonds, such as the C-C bonds of the bicyclic skeleton, often produce strong Raman signals, whereas they may be weak in the IR spectrum. The C=O stretch is also typically observable in the Raman spectrum. This technique is valuable for providing a more complete vibrational profile of the molecule's carbon framework.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity/Appearance |
|---|---|---|---|
| Carboxylic Acid (O–H) | Stretching | 2500 - 3300 | Very Broad, Strong |
| Aliphatic (C–H) | Stretching | 2850 - 3000 | Medium to Strong |
| Carbonyl (C=O) | Stretching | 1700 - 1730 | Strong, Sharp |
| Aliphatic (C–H) | Bending (Scissoring) | 1450 - 1470 | Medium |
| Carboxylic Acid (C–O) | Stretching | 1210 - 1320 | Strong |
| Carboxylic Acid (O–H) | Bending (Out-of-plane) | 910 - 950 | Broad, Medium |
Chromatographic Techniques for Separation and Purification
Chromatography is fundamental to the isolation and purification of this compound from reaction mixtures and for the separation of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is an essential analytical tool for assessing the purity of this compound and for preparative purification. In the analysis of a similar compound, 4-formyl-2-hydroxy bicyclo[4.1.0]heptane-7-carboxylic acid, reversed-phase HPLC was used with a C-18 column. researchtrend.net The mobile phase consisted of a water and methanol (B129727) gradient with a trifluoroacetic acid (TFA) buffer, and detection was performed using a UV detector at 220 nm. researchtrend.net
Chiral HPLC is specifically designed to separate enantiomers. This is crucial for obtaining enantiopure forms of this compound. The technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. While specific methods for this exact compound are not detailed, related chiral bicyclic acids have been successfully resolved using this approach. hplc.eu For chiral derivatives of other bicyclic ethers, chiral HPLC is noted as a key technique for analyzing and confirming stereochemical outcomes.
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase (Column) | Reversed-Phase C-18 | researchtrend.net |
| Mobile Phase | Water/Methanol Gradient with 0.01% TFA | researchtrend.net |
| Detection | UV Absorbance at 220 nm | researchtrend.net |
| Application | Purity assessment and preparative purification | researchtrend.net |
Column chromatography is a widely used, large-scale purification technique in the synthesis of bicyclo[4.1.0]heptane derivatives. acs.org It operates on the principle of differential adsorption of components onto a solid stationary phase. For compounds of this class, silica (B1680970) gel is the most common stationary phase. acs.orgunirioja.es The mobile phase, or eluent, is typically a mixture of non-polar and moderately polar solvents, with a gradient of hexane (B92381) and ethyl acetate (B1210297) being very common. acs.orgacs.orgunirioja.es By carefully selecting the solvent system, this compound can be effectively separated from byproducts and unreacted starting materials. Following column chromatography, preparative HPLC can be employed as a final polishing step to achieve very high purity. researchtrend.net
Future Directions and Research Opportunities
Development of Novel and Efficient Synthetic Routes
The construction of the bicyclo[4.1.0]heptane ring system is a key challenge and an area ripe for innovation. While established methods such as the Simmons-Smith reaction and transition metal-catalyzed cyclopropanations of cyclohexene (B86901) derivatives provide access to the core structure, future research will likely focus on developing more efficient, stereoselective, and environmentally benign synthetic strategies.
One promising direction is the advancement of asymmetric catalysis to afford enantiomerically pure bicyclo[4.1.0]heptane-3-carboxylic acid and its derivatives. Chiral catalysts, including those based on transition metals or organocatalysts, can be employed in cyclopropanation reactions to control the stereochemistry of the three-membered ring. The development of novel ligand systems will be crucial for achieving high enantioselectivity and diastereoselectivity.
Furthermore, transition-metal-free methodologies are gaining traction as sustainable alternatives. rsc.org Radical-mediated cyclizations and photochemical approaches could offer new pathways to the bicyclo[4.1.0]heptane core under mild conditions. chemrxiv.org For instance, the intramolecular cyclization of appropriately functionalized cyclohexene precursors initiated by radical or light-induced processes could provide a direct route to the desired scaffold.
The Corey-Chaykovsky reaction , which utilizes sulfur ylides for cyclopropanation, presents another avenue for exploration, particularly for creating substituted bicyclo[4.1.0]heptenone systems that can be further elaborated to the target carboxylic acid. researchgate.net Research into expanding the substrate scope and improving the efficiency of these reactions for the synthesis of this compound is a key future direction.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Asymmetric Catalysis | High enantiopurity | Development of novel chiral ligands |
| Transition-Metal-Free Methods | Sustainability, mild conditions | Exploration of radical and photochemical cyclizations |
| Corey-Chaykovsky Reaction | Access to functionalized precursors | Expansion of substrate scope and efficiency |
Exploration of Unconventional Reactivity Patterns
The inherent ring strain of the cyclopropane (B1198618) fused to a cyclohexane (B81311) ring in bicyclo[4.1.0]heptane systems dictates their unique reactivity. researchgate.net Future research should delve into harnessing this strain for novel chemical transformations.
Ring-opening reactions of the cyclopropane moiety offer a powerful tool for accessing a variety of functionalized cyclohexyl derivatives with high stereocontrol. The position and nature of the carboxylic acid group are expected to significantly influence the regioselectivity and stereoselectivity of these reactions. Investigating the reactions of this compound with various nucleophiles, electrophiles, and under transition metal catalysis will be a fruitful area of study. nih.gov
The exploration of cycloaddition reactions where the cyclopropane ring acts as a three-carbon synthon is another exciting prospect. Under thermal or photochemical conditions, the bicyclo[4.1.0]heptane system could potentially participate in [3+2] or other cycloaddition reactions with suitable reaction partners, leading to the construction of complex polycyclic architectures.
Furthermore, the interplay between the carboxylic acid functionality and the strained bicyclic core could lead to unconventional reactivity . For example, intramolecular reactions involving the carboxyl group and the cyclopropane ring could be triggered by specific reagents or catalysts, leading to novel lactones or other rearranged products.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry offers a powerful lens through which to understand and predict the behavior of this compound. Future research will increasingly rely on advanced computational modeling to guide experimental work.
Density Functional Theory (DFT) calculations can be employed to investigate the ground-state geometry, conformational preferences, and electronic properties of the molecule. researchgate.net Understanding the relative stabilities of different conformers is crucial, as the conformation can significantly impact reactivity. vaia.comechemi.com
Modeling of reaction mechanisms will be instrumental in elucidating the pathways of both known and novel reactions. By calculating transition state energies and reaction profiles, researchers can gain insights into the factors that control selectivity and reactivity. This predictive power can accelerate the discovery of new reactions and optimize existing ones. For instance, computational studies can help predict the regioselectivity of ring-opening reactions or the feasibility of proposed cycloaddition pathways. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) studies, informed by computational descriptors, can be used to correlate the structural features of this compound derivatives with their potential biological activity or material properties. This approach can guide the rational design of new compounds with desired functionalities.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Determining stable conformations and electronic structure |
| Reaction Mechanism Modeling | Predicting reactivity, selectivity, and reaction pathways |
| Quantitative Structure-Activity Relationship (QSAR) | Guiding the design of functional molecules |
Design of Highly Functionalized Bicyclo[4.1.0]heptane Scaffolds for Diverse Chemical Applications
The rigid, three-dimensional structure of the bicyclo[4.1.0]heptane scaffold makes it an attractive template for the design of molecules with specific spatial arrangements of functional groups. The carboxylic acid at the 3-position serves as a key anchor point for further functionalization.
In medicinal chemistry , the this compound scaffold can be elaborated to create novel analogues of biologically active molecules. The conformational rigidity of the bicyclic system can lead to enhanced binding affinity and selectivity for biological targets. nih.govacs.org For example, derivatives could be designed as antagonists for receptors like the melanin-concentrating hormone receptor 1 (MCHR1) or as novel carbocyclic nucleoside analogues with potential antiviral or anticancer properties. nih.govacs.org
In materials science , the unique shape and rigidity of the bicyclo[4.1.0]heptane core can be exploited to create novel polymers, liquid crystals, or other advanced materials. The carboxylic acid provides a convenient point for polymerization or for attachment to other molecular building blocks.
The development of synthetic methodologies to introduce a wide range of functional groups onto the bicyclic framework will be crucial for realizing these applications. This includes the stereoselective introduction of substituents at various positions on both the cyclohexane and cyclopropane rings. The combination of a rigid scaffold with precisely placed functional groups will enable the fine-tuning of molecular properties for a wide range of chemical applications.
Q & A
Q. What spectroscopic methods are recommended for confirming the structure of Bicyclo[4.1.0]heptane-3-carboxylic acid derivatives?
To validate synthetic products or intermediates, use nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy . For example:
- ¹H NMR : Assign peaks based on characteristic shifts for bicyclic protons (e.g., bridgehead protons at δ 1.5–2.5 ppm) and carboxyl groups (δ 10–12 ppm).
- IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
Cross-reference with computational simulations (e.g., DFT) to resolve ambiguities in stereochemistry .
Q. How can thermodynamic data inform experimental design for bicyclic compounds?
Thermodynamic parameters such as enthalpy of formation (ΔHf°) and stability are critical for reaction optimization. For example:
- Bicyclo[4.1.0]heptane has ΔHf° = -36.7 kJ/mol (liquid phase), indicating moderate strain energy compared to other bicyclic systems (e.g., Bicyclo[2.2.1]heptane: ΔHf° = -95.1 kJ/mol) .
- Use calorimetry (DSC) to assess thermal stability during reactions or storage.
Advanced Research Questions
Q. How do regulatory requirements (e.g., TSCA) impact the use of methyl ester derivatives in research?
The methyl ester derivative (7-Oxathis compound, methyl ester) is subject to TSCA §721.4097 , requiring reporting for industrial/commercial activities. Researchers must:
- Document use cases and quantities.
- Implement engineering controls (e.g., fume hoods) to limit exposure .
Q. What analytical strategies detect contamination by bicyclic carboxylic acids in complex mixtures (e.g., VOC studies)?
- GC-MS : Use selective ion monitoring (SIM) for m/z fragments characteristic of the bicyclic backbone (e.g., m/z 96, 123).
- HPLC : Optimize reverse-phase columns (C18) with acidic mobile phases (0.1% formic acid) to resolve polar derivatives.
Compare retention times with synthetic standards and reference data from aircraft fluid contamination studies .
Q. How can reaction pathways involving bicyclic carboxylic acids be mechanistically elucidated?
- Solvolysis Studies : Monitor stability in acetic acid at elevated temperatures (e.g., 150°C). For example, exo-6-bicyclo[3.1.0]hexyl tosylate shows negligible solvolysis over 5 months, suggesting kinetic stability .
- Electrochemical Methods : Use anodic oxidation to probe cation intermediates (e.g., bicyclo[5.1.0]hexane-exo-6-carboxylic acid) and compare with computational models (DFT/NMR coupling) .
Q. What role does this compound play in epoxy resin formulations?
As a component of cycloaliphatic epoxide resins (e.g., ERL-4221) , it contributes to:
- Crosslinking density : Carboxylic acid groups enhance reactivity with amines or anhydrides.
- Thermal stability : Evaluate via thermogravimetric analysis (TGA) under nitrogen.
Refer to safety data sheets (SDS) for handling protocols due to sensitization risks .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
